molecular formula C29H42N6O4 B13822852 N'~1~,N'~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide

N'~1~,N'~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide

Katalognummer: B13822852
Molekulargewicht: 538.7 g/mol
InChI-Schlüssel: MXZFUOYCQGWULW-OQIGUVFWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’~1~,N’~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of Schiff bases, which are characterized by the presence of a C=N double bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide typically involves the condensation reaction between heptanedihydrazide and 4-(diethylamino)-2-hydroxybenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the Schiff base. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques, such as column chromatography, can be used to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N’~1~,N’~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’~1~,N’~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N’~1~,N’~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to metal ions, proteins, and nucleic acids, altering their structure and function.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.

Vergleich Mit ähnlichen Verbindungen

N’~1~,N’~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide can be compared with other Schiff bases with similar structures:

These comparisons highlight the uniqueness of N’~1~,N’~7~-bis{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}heptanedihydrazide in terms of its specific substituents and their impact on its properties and applications.

Eigenschaften

Molekularformel

C29H42N6O4

Molekulargewicht

538.7 g/mol

IUPAC-Name

N,N'-bis[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]heptanediamide

InChI

InChI=1S/C29H42N6O4/c1-5-34(6-2)24-16-14-22(26(36)18-24)20-30-32-28(38)12-10-9-11-13-29(39)33-31-21-23-15-17-25(19-27(23)37)35(7-3)8-4/h14-21,36-37H,5-13H2,1-4H3,(H,32,38)(H,33,39)/b30-20+,31-21+

InChI-Schlüssel

MXZFUOYCQGWULW-OQIGUVFWSA-N

Isomerische SMILES

CCN(C1=CC(=C(C=C1)/C=N/NC(=O)CCCCCC(=O)N/N=C/C2=C(C=C(C=C2)N(CC)CC)O)O)CC

Kanonische SMILES

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)CCCCCC(=O)NN=CC2=C(C=C(C=C2)N(CC)CC)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.